
3-(2-Hydroxyethoxy)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenolic derivatives often involves catalytic processes or the modification of existing phenol structures. For example, Manzo et al. (2011) describe an efficient gold-catalyzed procedure to synthesize 2-alkylidene-3,4-dihydro-2H-1,4-benzoxazines from 2-alkynyl-substituted phenols, showcasing the versatility of phenol derivatives in synthesizing complex molecules through intramolecular hydroalkoxylation reactions (Manzo, Perboni, Broggini, & Rigamonti, 2011). Similarly, Xu et al. (2010) developed a method for synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides using a copper(I)-catalyzed tandem transformation, demonstrating the potential for creating diverse phenolic structures through strategic catalysis (Xu, Wan, Mao, & Pan, 2010).
Molecular Structure Analysis
The molecular structure of phenolic compounds like "3-(2-Hydroxyethoxy)phenol" is crucial for their chemical behavior and applications. Studies on phenolic derivatives highlight the importance of functional groups in determining reactivity and properties. For instance, the presence of hydroxyl groups significantly impacts the antioxidant activity of phenolic compounds, as discussed by Chen et al. (2020), who explored the structure-antioxidant activity relationship in phenolic acids (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).
Chemical Reactions and Properties
Phenolic compounds undergo various chemical reactions, including oxidation, coupling, and substitution, which are pivotal in synthesizing valuable industrial and pharmaceutical products. Shoji et al. (2013) reported an efficient and selective hydroxylation of benzene to phenol catalyzed by wild-type cytochrome P450BM3, illustrating the potential for enzymatic methods in phenol synthesis (Shoji, Kunimatsu, Kawakami, & Watanabe, 2013).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Properties : Derivatives of 3-hydroxychromone, which includes compounds like 3-(2-Hydroxyethoxy)phenol, exhibit notable antioxidant and antimicrobial properties. These properties are attributed to the presence of phenolic hydroxyl groups, 4-oxo groups, and 2,3-double bonds in their structure (Kamble & Wadher, 2018).
Synthetic Applications : The efficient and selective hydroxylation of benzene to phenol using wild-type cytochrome P450BM3 demonstrates a promising approach for phenol production. This method could be applicable to compounds like 3-(2-Hydroxyethoxy)phenol (Shoji et al., 2013).
Molecular Structure Analysis : The X-ray crystal structure analysis of similar phenolic compounds reveals insights into intramolecular hydrogen bonding, which influences the reactivity of phenoxy groups in molecules like 3-(2-Hydroxyethoxy)phenol (Hariharasarma & Gray, 1998).
Materials Science Applications : All-aromatic hyperbranched polyesters with phenol end groups, which could include 3-(2-Hydroxyethoxy)phenol, have been successfully synthesized. These materials hold potential for various applications (Turner, Voit, & Mourey, 1993).
Role in Plant Adaptation : Phenolic compounds, including 3-(2-Hydroxyethoxy)phenol, play a crucial role in plants' adaptation to environmental changes and contribute to their color, taste, and health benefits. Advances in molecular biology and genomics have enhanced our understanding of the synthesis and regulation of these compounds (Boudet, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-hydroxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWMCYVIXBCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068503 | |
| Record name | Phenol, 3-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethoxy)phenol | |
CAS RN |
49650-88-6, 20150-19-0 | |
| Record name | 3-(2-Hydroxyethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49650-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenyl glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020150190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-(2-hydroxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049650886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-(2-hydroxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


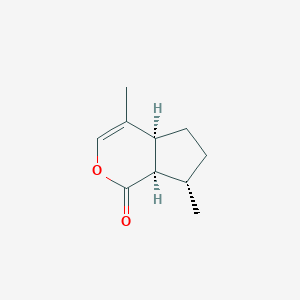
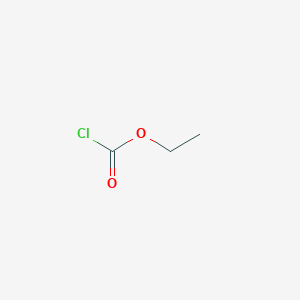
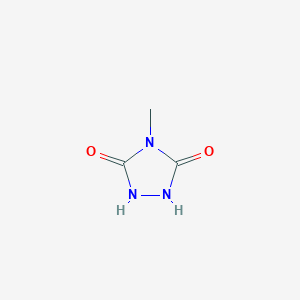
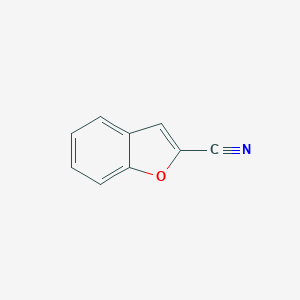

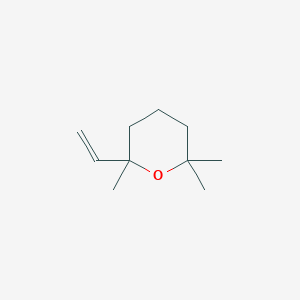






![Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate](/img/structure/B41910.png)